Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride: (MFCD01861280) is a chemical compound with the molecular formula C15H19NO3·HCl. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride typically involves the reaction of 1-Benzyl-4-oxo-3-piperidinecarboxylic acid with ethanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1-Benzyl-4-oxo-3-piperidinecarboxylic acid.
Reduction: Ethyl 1-Benzyl-4-hydroxy-3-piperidinecarboxylate.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1-Benzyl-4-oxo-3-piperidinecarboxylic acid
- Ethyl 1-Benzyl-4-hydroxy-3-piperidinecarboxylate
- 1-Benzyl-3-ethoxycarbonyl-4-piperidone Hydrochloride
Comparison: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H22ClNO4 |
---|---|
Molecular Weight |
315.79 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C15H19NO3.ClH.H2O/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;;/h3-7,13H,2,8-11H2,1H3;1H;1H2 |
InChI Key |
SXDXTGLWUFVUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.